Rebaudioside C

Descripción general

Descripción

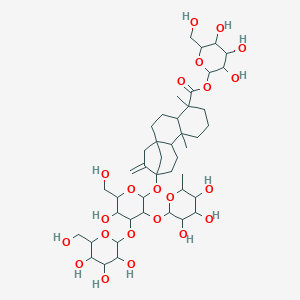

Rebaudioside C is a steviol glycoside, a natural sweetener extracted from the leaves of the Stevia rebaudiana plant. It is one of the many diterpene glycosides found in stevia leaves, which are known for their intense sweetness. This compound is characterized by its unique structure, which includes one esterified β-D-glucose and one glycosidically linked α-L-rhamnosyl-(1→2)-[β-D-glucosyl-(1→4)]-D-glucose trisaccharide . Despite its relatively low sweetness compared to other steviol glycosides, this compound has garnered attention for its potential health benefits and applications in various industries.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Rebaudioside C can be isolated from commercial Stevia extracts using an orthogonal normal-phase × reversed-phase purification strategy . This method involves the use of solvents and chromatographic techniques to separate this compound from other steviol glycosides. Additionally, biocatalytic β-glucosylation and β-galactosylation of this compound using glycosynthases have been explored to modify its structure and enhance its sweetness .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of steviol glycosides from Stevia rebaudiana leaves, followed by purification processes such as crystallization and chromatography . The enriched this compound in the liquid phase can be further processed to achieve high purity levels, making it suitable for commercial use .

Análisis De Reacciones Químicas

Glycosylation of Rebaudioside C

Enzymatic Glycosylation:

- Enhancement of Sweetness Researchers have found that modifying Reb C through glycosylation can improve its sweetness . Glycosylation involves adding glucose and galactose moieties to Reb C using engineered glycosynthases . Enzymes such as StspBGlcE383A and AgtuBGlcE358S can effectively add multiple galactose or glucose units to Reb C .

- Chemoenzymatic Approach A chemoenzymatic strategy has been developed to enhance Reb C's sweetness, which involves using glycosynthases to glycosylate Reb C . For example, researchers used 1-deoxy-1-fluoro-D-glucose and 1-deoxy-1-fluoro-D-galactose as donor substrates for enzymatic transglycosylation of Reb C .

- Site of Glycosylation Glycosylation at the C-19 position (carboxylic group) of Reb C has been observed. When a glucose unit is added to Reb C, it attaches to the C-19 glucose .

Transglycosylation:

- Reb C can be used as a donor substrate for enzymatic transglycosylation reactions. Engineered glycosynthases derived from Agrobacterium and Streptomyces β-glycosidases can be used in these reactions .

Hydrogenation of this compound

Catalytic Hydrogenation:

- This compound can undergo catalytic hydrogenation using Pd(OH)2 in a solvent mixture of EtOH/H2O . This reaction reduces the exocyclic double bond between the C-16 and C-17 positions, leading to the formation of dihydrorebaudioside-C1 and dihydrorebaudioside-C2 .

- The hydrogenation process results in a mixture of 17α and 17β methyl group isomers, with a ratio of 2:1 for this compound .

Table 1: Products of Catalytic Hydrogenation of this compound

| Reactant | Products |

|---|---|

| This compound | Dihydrorebaudioside-C1/Dihydrorebaudioside-C2 |

Degradation of this compound

- Rebaudioside A, which shares biosynthetic pathways with this compound, can undergo degradation through rearrangement, hydration, and epoxidation reactions .

Hydrolysis of this compound

- This compound can be hydrolyzed to steviol by Paenarthrobacter sp. CR5301, achieving a 100% conversion rate under specific conditions .

Isomerization of this compound

- Through enzymatic reactions, this compound can be converted into rebaudioside A . This conversion suggests that rebaudioside A and C are synthesized by the same enzyme .

Other Chemical Modifications

- Reb C can undergo chemoenzymatic modifications to enhance its sweetness . Glycosynthases can add glucose and galactose moieties to Reb C .

- Enzyme modification strategies can improve the taste profile of Reb C .

- Reb C can be glucosylated or galactosylated by glycosynthases .

Mass Spectrometry of this compound

- Mass spectrometry can be used to analyze the structure and fragmentation patterns of this compound .

- This compound has a specific fragmentation pattern in MS/MS and MS3 spectra, which can be used to identify its structure .

Anti-Inflammatory Activity

Aplicaciones Científicas De Investigación

Food Industry Applications

Natural Sweetener

Reb C is primarily utilized as a natural sweetener in various food and beverage products due to its sweetness intensity, which is estimated to be 100-150 times sweeter than sucrose. Its low caloric content makes it an attractive alternative to traditional sugars, especially for health-conscious consumers.

Glycosylation Enhancements

Recent studies have demonstrated that Reb C can undergo enzymatic modifications to enhance its sweetness profile. A study published in Food Materials Research showed that engineered glycosynthases could add glucose and galactose moieties to Reb C, significantly improving its sweetness and sensory characteristics . This process not only enhances the flavor profile but also expands the potential applications of Reb C in formulating new sweetener blends.

| Modification Type | Effect on Sweetness | Research Reference |

|---|---|---|

| Glycosylation | Increased sweetness | |

| Enzymatic Transglycosylation | Improved sensory profile |

Biochemical Applications

Chemoenzymatic Synthesis

Reb C serves as a donor substrate in chemoenzymatic reactions. Researchers have successfully utilized Reb C for the β-glucosylation and β-galactosylation processes, allowing for the synthesis of novel steviol glycoside analogues. The engineered glycosynthases used in these reactions have shown efficacy in modifying Reb C, which may lead to new compounds with enhanced properties for research and commercial use .

Case Study: Glycosynthase Utilization

In a recent study, two glycosynthases derived from Agrobacterium and Streptomyces were employed to modify Reb C. The results indicated that these enzymes could effectively glucosylate or galactosylate Reb C, expanding the repertoire of steviol glycosides available for sensory evaluation and analysis . The implications of this research extend to developing customized sweeteners tailored for specific applications.

Pharmacological Research

Potential Health Benefits

Research has indicated that Reb C may possess health benefits beyond its role as a sweetener. Studies have explored its effects on metabolic health, including potential anti-diabetic properties due to its ability to influence glucose metabolism . However, further research is necessary to fully understand these effects and their implications for human health.

Mecanismo De Acción

Rebaudioside C exerts its effects primarily through its interaction with taste receptors on the tongue, leading to the perception of sweetness. The molecular targets and pathways involved include the activation of sweet taste receptors, which are G-protein-coupled receptors that trigger a signaling cascade resulting in the sensation of sweetness . Additionally, this compound may influence metabolic pathways related to glucose and lipid metabolism, contributing to its potential health benefits .

Comparación Con Compuestos Similares

Rebaudioside C is one of several steviol glycosides found in Stevia rebaudiana leaves. Similar compounds include:

Stevioside: The most abundant steviol glycoside, known for its high sweetness and use as a precursor for other glycosides.

Rebaudioside A: Another major glycoside with a well-balanced sweetness profile.

Rebaudioside B: Contains a rhamnose residue and has a slightly lower sweetness compared to Rebaudioside A.

Rebaudioside D: Known for its improved solubility and sweetness.

This compound is unique due to its specific glycosylation pattern, which affects its sweetness and potential health benefits. Its relatively low sweetness and bitter aftertaste distinguish it from other steviol glycosides, making it a candidate for modification to enhance its sensory properties .

Actividad Biológica

Rebaudioside C (Reb C) is one of the steviol glycosides derived from the leaves of Stevia rebaudiana, a plant known for its sweetening properties. This compound has garnered attention not only for its sweetness but also for its potential health benefits and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, antioxidant properties, and implications for health.

Chemical Structure and Pharmacokinetics

This compound is structurally similar to other steviol glycosides, such as stevioside and rebaudioside A. Its chemical structure contributes to its sweetness and biological effects. Upon ingestion, Reb C undergoes metabolism primarily in the liver, where it is converted into steviol, which is then excreted through urine. Studies indicate that Reb C has a half-life of approximately 24 hours in rats, highlighting its prolonged presence in the system post-ingestion .

1. Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. In vitro studies have shown that Reb C can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress. The antioxidant activity of Reb C has been compared favorably against standard antioxidants like ascorbic acid .

| Compound | Ferric Reducing Antioxidant Power (FRAP) | Total Antioxidant Capacity (TAC) |

|---|---|---|

| This compound | High | High |

| Ascorbic Acid | Moderate | Moderate |

2. Antidiabetic Effects

Reb C has been studied for its potential antidiabetic effects. It has been shown to enhance glucose uptake in various cell lines, mimicking insulin action. In animal studies, dietary supplementation with Reb C did not alter blood glucose levels significantly but improved insulin sensitivity and lipid metabolism in insulin-resistant models .

3. Anti-inflammatory Properties

The anti-inflammatory properties of this compound have been explored in several studies. It appears to inhibit pro-inflammatory cytokines and may modulate pathways associated with inflammation, which could be beneficial in managing conditions like diabetes and cardiovascular diseases .

4. Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Some studies indicate that steviol glycosides can induce apoptosis in cancer cells through mitochondrial pathways, although specific data on Reb C is still limited .

Case Study 1: Metabolic Syndrome

A study investigated the effects of steviol glycosides, including Reb C, on horses with metabolic syndrome. The results indicated that these glycosides could modulate metabolic responses without adversely affecting the lipid profile or causing hyperglycemia .

Case Study 2: Liver Health

In a study focused on liver health, steviol glycosides were found to mitigate the toxic effects of ectopic lipid accumulation in obese mice. This suggests that Reb C may have protective effects against fatty liver disease and related metabolic disorders .

Safety and Regulatory Aspects

This compound is generally recognized as safe (GRAS) by regulatory authorities such as the FDA when consumed within established limits. Long-term toxicity studies have indicated no significant adverse effects associated with Reb C consumption at typical dietary levels .

Propiedades

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O22/c1-17-12-43-10-6-22-41(3,8-5-9-42(22,4)40(58)65-38-33(57)30(54)26(50)20(14-46)61-38)23(43)7-11-44(17,16-43)66-39-35(64-36-31(55)28(52)24(48)18(2)59-36)34(27(51)21(15-47)62-39)63-37-32(56)29(53)25(49)19(13-45)60-37/h18-39,45-57H,1,5-16H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRAJVGDWKFOGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10867020 | |

| Record name | 1-O-(13-{[6-Deoxyhexopyranosyl-(1->2)-[hexopyranosyl-(1->3)]hexopyranosyl]oxy}-18-oxokaur-16-en-18-yl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

951.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rebaudioside C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63550-99-2 | |

| Record name | (4α)-13-[(O-6-dDeoxy-α-L-mannopyranosyl-(1â??2)-O-[β-D-glucopyranosyl-(1â??3)]-β-D-glucopyranosyl)oxy]-Kaur-16-en-18-oic Acid β-D-Glucopyranosyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rebaudioside C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 - 217 °C | |

| Record name | Rebaudioside C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is Rebaudioside C and where is it found?

A: this compound (Reb C) is a natural steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. It is one of the sweet components contributing to stevia's overall sweetness profile. []

Q2: Are there Stevia varieties with different this compound content?

A: Yes, the content of this compound can vary significantly between different Stevia rebaudiana cultivars. For instance, a study found that a creole variety of Stevia rebaudiana exhibited higher this compound content than the sum of stevioside and Rebaudioside A. []

Q3: What is the chemical structure of this compound?

A: this compound, like other steviol glycosides, is a diterpene glycoside. Its structure consists of a steviol aglycone (backbone) with attached glucose and rhamnose sugar molecules. The specific arrangement of these sugars contributes to its unique properties. [, , ]

Q4: Can you provide the molecular formula and weight of this compound?

A: The molecular formula of this compound is C44H70O23, and its molecular weight is 967.0 g/mol. [, ]

Q5: What spectroscopic techniques are used to characterize this compound?

A: this compound can be characterized using various spectroscopic methods, including Mass Spectrometry (MS), 1H Nuclear Magnetic Resonance (NMR), and 13C NMR. These techniques help to confirm its identity and purity. [, ]

Q6: What methods are used to extract this compound from Stevia leaves?

A6: Several methods can be employed for extracting this compound, including:

- Accelerated Solvent Extraction (ASE): This technique utilizes high pressure and temperature for rapid extraction. Research indicates it can be more efficient than traditional methods like ultrasonication. []

- High-Speed Shear Homogenization Extraction (HSHE): This method involves high-speed shearing forces to disrupt plant cell walls and enhance extraction efficiency. It has shown promise for extracting this compound and other steviol glycosides. []

- Microwave-Assisted Subcritical Water Extraction: Combining microwave heating with subcritical water conditions has been demonstrated to effectively extract this compound within a short time frame. []

Q7: How is this compound purified from other steviol glycosides?

A7: Purification techniques include:

- Crystallization: This involves dissolving crude stevia extract in specific solvents and controlling conditions to selectively crystallize this compound. Multiple crystallization steps can be employed to achieve higher purity. [, , ]

- Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) with different modes (e.g., Reversed-Phase, Hydrophilic Interaction Liquid Chromatography) are widely used for separation and purification. [, , , , , ]

- Combination of Techniques: Often, a combination of methods, such as resin-based column chromatography followed by preparative HPLC, is employed for efficient purification. []

Q8: What challenges are associated with purifying this compound?

A: The similar chemical structures of steviol glycosides, particularly stevioside, Rebaudioside A, and this compound, make their separation challenging. Achieving high purity often requires multiple purification steps and specialized techniques. [, , ]

Q9: Is there ongoing research to improve the taste profile of this compound?

A: Yes, researchers are exploring enzymatic modification strategies to improve the sweetness and reduce the bitterness of this compound. For example, using specific enzymes and glucose donors, a novel α-1→6-glucosyl this compound derivative with an improved taste profile has been synthesized. []

Q10: What are other areas of research related to this compound?

A10: Research is ongoing in several areas, including:

- Understanding its biosynthesis pathway in Stevia plants: This includes investigating the enzymes involved and factors affecting glycoside production. [, , ]

- Developing efficient and sustainable extraction and purification methods: This focuses on reducing environmental impact and improving the yield of high-purity this compound. [, , ]

- Exploring its potential biological activities: Although primarily recognized as a sweetener, some studies are investigating other potential health benefits of this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.